molecular formula C29H21N3O3S B304551 3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Número de catálogo B304551
Peso molecular: 491.6 g/mol
Clave InChI: RFGUIWQDHAGLMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide is a synthetic compound with potential applications in scientific research. This compound is also known as CUDC-305 and is a member of the indeno[2,1-b]thieno[3,2-e]pyridine class of compounds. CUDC-305 has been shown to have potent antitumor activity and is a promising candidate for cancer therapy.

Mecanismo De Acción

The mechanism of action of CUDC-305 is complex and involves the inhibition of multiple oncogenic pathways. CUDC-305 inhibits the activity of EGFR and HER2, which are receptor tyrosine kinases that play a critical role in cancer cell growth and survival. This compound also inhibits HDAC, which is an enzyme that regulates gene expression and is often overexpressed in cancer cells. The inhibition of HDAC leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have a number of biochemical and physiological effects in cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. CUDC-305 also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. In addition, CUDC-305 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CUDC-305 is a promising candidate for cancer therapy due to its potent antitumor activity and ability to inhibit multiple oncogenic pathways. However, there are some limitations to its use in lab experiments. CUDC-305 is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, the synthesis of CUDC-305 is a multi-step process that can be time-consuming and expensive.

Direcciones Futuras

There are several future directions for research on CUDC-305. One area of focus is the development of more efficient synthesis methods to produce larger quantities of pure compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to CUDC-305. Additionally, the combination of CUDC-305 with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the development of CUDC-305 analogs with improved pharmacokinetic properties and reduced toxicity is a promising avenue for future research.

Métodos De Síntesis

The synthesis of CUDC-305 involves a multi-step process that begins with the preparation of the intermediate compound 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thiophene-2-carboxamide. This compound is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, CUDC-305. The synthesis of CUDC-305 has been optimized to produce high yields of pure compound.

Aplicaciones Científicas De Investigación

CUDC-305 has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent antitumor activity in a variety of cancer cell lines and animal models. CUDC-305 inhibits multiple oncogenic pathways, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). This compound has also been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in cancer progression.

Propiedades

Nombre del producto

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Fórmula molecular

C29H21N3O3S

Peso molecular

491.6 g/mol

Nombre IUPAC

14-amino-16-(4-methoxyphenyl)-N-(4-methylphenyl)-8-oxo-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaene-13-carboxamide

InChI

InChI=1S/C29H21N3O3S/c1-15-7-11-17(12-8-15)31-28(34)27-24(30)23-21(16-9-13-18(35-2)14-10-16)22-19-5-3-4-6-20(19)26(33)25(22)32-29(23)36-27/h3-14H,30H2,1-2H3,(H,31,34)

Clave InChI

RFGUIWQDHAGLMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

SMILES canónico

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.